molecular formula C11H16O2 B8821655 p-MethylacetophenoneDimethylAcetal CAS No. 53578-01-1

p-MethylacetophenoneDimethylAcetal

Cat. No.: B8821655
CAS No.: 53578-01-1
M. Wt: 180.24 g/mol
InChI Key: NOAPQVLNLCJECE-UHFFFAOYSA-N
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Description

Structure and Synthesis p-MethylacetophenoneDimethylAcetal is an acetal derivative of p-methylacetophenone (4-methylacetophenone), formed by reacting the ketone with methanol in the presence of an acid catalyst. This reaction follows a typical acetalization mechanism, where the carbonyl group of p-methylacetophenone is protected by two methoxy groups. For instance, substituted acetophenones react with dimethyl acetals (e.g., N,N-dimethylformamide dimethyl acetal) under reflux to form enaminones .

Chemical Properties As a dimethyl acetal, this compound is expected to exhibit stability under neutral conditions but undergo hydrolysis in acidic or aqueous environments, reverting to p-methylacetophenone and methanol. This property aligns with other acetals like Acetone Dimethyl Acetal, which serves as a water scavenger due to its rapid hydrolysis .

For example, Acetone Dimethyl Acetal is used in synthesizing vitamins (E, A) and carotenoids like astaxanthin .

Properties

CAS No.

53578-01-1

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

1-(1,1-dimethoxyethyl)-4-methylbenzene

InChI

InChI=1S/C11H16O2/c1-9-5-7-10(8-6-9)11(2,12-3)13-4/h5-8H,1-4H3

InChI Key

NOAPQVLNLCJECE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)(OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-MethylacetophenoneDimethylAcetal typically involves the reaction of 4-methylacetophenone with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which is then converted to the final product by further reaction with methanol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the concentration of reactants and catalysts .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

p-MethylacetophenoneDimethylAcetal has various applications in scientific research:

Mechanism of Action

The mechanism of action of p-MethylacetophenoneDimethylAcetal involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of specific enzymes. It can also interact with cellular receptors, modulating signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Structural and Functional Analogues

The following dimethyl acetals are chemically related to p-MethylacetophenoneDimethylAcetal:

Compound Molecular Formula CAS Number Key Applications Reactivity Notes
This compound C₁₁H₁₆O₂ Not explicitly provided Likely intermediate in organic synthesis Hydrolysis to p-methylacetophenone
Acetone Dimethyl Acetal C₅H₁₂O₂ 77-76-9 Water scavenger; vitamin/carotenoid synthesis Hydrolyzes to acetone and methanol
Glyoxal Dimethyl Acetal C₄H₈O₃ 5346-99-4 Organic synthesis; pharmaceuticals Stable in aqueous solutions
α-Chloroacetophenone Dimethyl Acetal C₁₀H₁₁ClO₂ 33604-55-6 Specialized synthesis (safety concerns) Toxic; requires strict handling
Pyruvaldehyde Dimethyl Acetal C₅H₁₀O₃ 6342-56-9 Intermediate for β-carotene Dehydration agent in histology

Reactivity and Stability

  • Hydrolysis Sensitivity: Acetone Dimethyl Acetal and this compound both hydrolyze in acidic conditions, releasing their parent ketones. This contrasts with Glyoxal Dimethyl Acetal, which remains stable in aqueous media, making it suitable for liquid-phase reactions .
  • Thermodynamic Constraints : highlights that formaldehyde dimethyl acetal (DMM) faces low conversion rates in synthesis due to thermodynamic limitations, whereas acetaldehyde dimethyl acetal (AADMA) achieves higher yields. This suggests that acetal stability and synthesis efficiency vary significantly depending on the parent carbonyl compound .

Research Findings and Key Insights

  • Water Scavenging : Acetone Dimethyl Acetal’s ability to quantify water in natural products via gas chromatography is a benchmark for evaluating similar acetals .
  • Structural Analysis: Conformational studies using IR spectroscopy and ab initio calculations (as done for Acetone Dimethyl Acetal) could elucidate this compound’s reactivity .

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